Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-
Description
Chemical Structure: This compound (CAS: 43136-14-7) is a bis-urea derivative featuring a central 1,3-phenylenebis(methylene) core linked to two N'-octadecyl (C₁₈H₃₇) groups via urea moieties. Its molecular formula is C₅₁H₈₈N₄O₂, with a molecular weight of 789.27 g/mol . The long alkyl chains impart significant hydrophobicity, making it suitable for applications requiring lipid compatibility or surfactant properties.
Properties
IUPAC Name |
1-octadecyl-3-[[3-[(octadecylcarbamoylamino)methyl]phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47-45(51)49-41-43-36-35-37-44(40-43)42-50-46(52)48-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39,41-42H2,1-2H3,(H2,47,49,51)(H2,48,50,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQSSAYIWLRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC1=CC(=CC=C1)CNC(=O)NCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H86N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10761473 | |
| Record name | N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10761473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104241-95-4 | |
| Record name | N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10761473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- typically involves the reaction of 1,3-phenylenebis(methylene) with octadecyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature, usually around 80-100°C, and maintaining this temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of temperature and pressure. The reactants are introduced into the reactor in a specific order to optimize the yield and purity of the final product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are often studied using techniques such as molecular docking and spectroscopy.
Comparison with Similar Compounds
Bis-Urea Derivatives with Shorter Alkyl Chains
- Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- (CAS: 10097-09-3)
- Higher polarity due to shorter alkyl chains, enhancing solubility in polar solvents.
- Potential use in polymer crosslinking or as a hydrogen-bonding agent, contrasting with the target compound’s lipid-mimetic applications.
Bis-Cyanoacrylamide Derivatives
- (2Z,2′Z)-N,N′-(1,3-phenylenebis(methylene))bis(3-(6-bromopyridin-2-yl)-2-cyanoacrylamide) (Compound 8a) Structure: Features bromopyridinyl and cyanoacrylamide groups. Synthesis: 67% yield via condensation in acetonitrile . Key Differences:
- Bromine substituents enhance electrophilicity, enabling nucleophilic substitution reactions.
- Demonstrated biological activity as Usp9x inhibitors, unlike the target compound’s undefined pharmacological profile .
Bis-Acetoacetamide Derivatives
- N,N'-1,3-phenylenebis[3-oxobutyramide] (CAS: 13733-33-0)
- The β-ketoamide groups enable chelation with metal ions, suggesting applications in catalysis or material science.
- Lower molecular weight and reduced hydrophobicity compared to the target compound.
Tetrabutylmalonamide Derivatives for Metal Extraction
- 2,2′-(1,2-phenylenebis(methylene))bis(N,N,N′,N′-tetrabutylmalonamide)
- Malonamide’s carbonyl groups provide stronger coordination with lanthanides, unlike urea’s weaker hydrogen-bonding capability.
- The target compound’s octadecyl chains may hinder metal ion accessibility.
Data Tables
Table 1. Molecular Properties of Selected Compounds
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-] is a bis-urea derivative known for its potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of Urea Derivatives
The synthesis of Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-] typically involves the reaction of isocyanates with amines. A robust method for synthesizing similar bis-urea compounds has been documented, demonstrating the scalability and efficiency of the process. The general reaction can be summarized as follows:
Where R represents the octadecyl group and R' represents the phenylene group. The synthesis often yields high purity and can be characterized through various spectroscopic techniques such as NMR and FTIR .
Antimicrobial Properties
Urea derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria. For instance, a related study found that certain urea derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus . Although specific data for Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-] is limited, the structural similarities suggest potential antimicrobial efficacy.
Cytotoxicity and Genotoxicity
Toxicological assessments are crucial for understanding the safety profile of new compounds. In a study assessing a bis-urea derivative's toxicity, it was found to have low acute toxicity (LD50 > 2000 mg/kg) in rats with no significant organ toxicity except for mild stomach irritation at high doses . Additionally, genotoxicity tests indicated that while some derivatives were clastogenic in cultured human lymphocytes, they did not exhibit mutagenic properties in standard assays .
Case Study 1: Antibacterial Activity
A study focused on the antibacterial properties of bis-urea derivatives reported significant activity against multi-drug resistant strains of bacteria. The compound exhibited a dose-dependent response in inhibiting bacterial growth, highlighting its potential as an antibiotic agent .
Case Study 2: Toxicological Profile
In another assessment involving high doses of similar urea compounds, researchers observed no significant adverse effects on hematological parameters or major organ systems after a cessation period following treatment . This suggests that while these compounds may induce some transient effects at high doses, they do not lead to long-term toxicity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
